- Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer, ACS Medicinal Chemistry Letters, 2021, 12(8), 1245-1252
Cas no 951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile)
951753-87-0 structure
Product Name:5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
Numero CAS:951753-87-0
MF:C8H2F3N3S
MW:229.181789875031
MDL:MFCD18382742
CID:2449979
PubChem ID:25019980
Update Time:2024-10-25
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
- 5-Isothiocyanato-3-(trifluoromethyl)2-cyanopyridine
- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)
- 2-Cyano-5-(isothiocyanato)-3-(trifluoromethyl)pyridine
- MFCD18382742
- (5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile)
- AT17809
- 951753-87-0
- 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
- AS-84072
- SCHEMBL908840
- SY129080
- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile
- DB-203271
- AC-31087
- 5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
- 5-isothiocyanato-3-trifluoromethylpyridine-2-carbonitrile
-
- MDL: MFCD18382742
- Inchi: 1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H
- Chiave InChI: NQNLQGJLAVDALO-UHFFFAOYSA-N
- Sorrisi: N#CC1C(C(F)(F)F)=CC(N=C=S)=CN=1
Proprietà calcolate
- Massa esatta: 228.99215274g/mol
- Massa monoisotopica: 228.99215274g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 326
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 81.1Ų
Proprietà sperimentali
- Densità: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Quasi insolubile (0,053 g/l) (25°C),
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | I117520-1g |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |
951753-87-0 | 1g |
$ 385.00 | 2022-06-02 | ||
| TRC | I117520-2.5g |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |
951753-87-0 | 2.5g |
$ 635.00 | 2022-06-02 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-5g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | ≥95% | 5g |
¥450.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-25g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | ≥95% | 25g |
¥1500.00 | 2025-04-11 | |
| Chemenu | CM327941-100g |
5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | 95%+ | 100g |
$612 | 2021-08-18 | |
| Chemenu | CM327941-1000g |
5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | 98% | 1000g |
$3538 | 2022-06-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-1g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | ≥95% | 1g |
¥125.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-10g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | ≥95% | 10g |
¥750.00 | 2025-04-11 | |
| eNovation Chemicals LLC | Y1194128-5g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | 95% | 5g |
$115 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1194128-10g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | 95% | 10g |
$155 | 2024-07-20 |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; rt; 20 min, rt
Riferimento
- Preparation of substituted thiohydantoin derivatives as androgen receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Water ; 3 h, rt
Riferimento
- Androgen receptor-regulator hydantoin derivatives and its application, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Chloroform , Water ; 12 h, rt
Riferimento
- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists, European Journal of Medicinal Chemistry, 2020, 192,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Dichloromethane , Water ; 16 h, rt
Riferimento
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity, Molecules, 2022, 27(18),
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 20 h, 5 - 10 °C
Riferimento
- Preparation method of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Water ; 4 h, rt
Riferimento
- Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer, Bioorganic & Medicinal Chemistry, 2021, 31,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt
Riferimento
- Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC), Journal of Medicinal Chemistry, 2021, 64(2), 909-924
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 10 °C → 30 °C; 30 °C → 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
Riferimento
- Process for preparing apalutamide, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Dichloromethane , Water ; rt; 16 h, rt
Riferimento
- Processes for the preparation of Apalutamide and intermediates thereof, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Water ; 2 h, 25 °C
Riferimento
- Synthesis of thiohydantoins, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Water ; 2 h, rt
Riferimento
- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Acetone ; rt; 1 - 3 h, rt
Riferimento
- Preparation of thiodiazaspiro compound and its intermediates, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Acetone ; rt; 1 - 3 h, rt
Riferimento
- Preparation method of apalutamide and its intermediates, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium bisulfate Solvents: Xylene ; 6 h, reflux
Riferimento
- Pyridylthiourea derivatives and preparation method and application thereof in preparing apalutamide, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sulfur Solvents: Chloroform ; rt → 60 °C
Riferimento
- Preparation of 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Toluene ; 12 h, 110 °C
Riferimento
- Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Water ; rt; 4 h, rt
Riferimento
- Preparation of aromatic ring and cyclic lactide-containing thiohydantoin compound and its application as androgen receptor antagonists for the treatment of prostate cancer, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Solvents: Methanol ; rt; 5 h, 25 °C
Riferimento
- Nitrogen heterocycles as androgen receptor and phosphodiesterase dual inhibitor, World Intellectual Property Organization, , ,
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Raw materials
- 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- N-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]carbamodithioic acid
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- 1-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)thiourea
- Triethylenediamine
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preparation Products
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
Numero d'ordine:A851649
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:36
Prezzo ($):263.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:951753-87-0)5-异硫氰酰基-3-(三氟甲基)吡啶-2-氰基
Numero d'ordine:LE27051211
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 13:03
Prezzo ($):discuss personally
Email:18501500038@163.com
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Letteratura correlata
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile) Prodotti correlati
- 1805929-45-6(4-Amino-2-cyano-5-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 573762-62-6(5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile)
- 1806795-93-6(5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 1805286-61-6(2-Cyano-4,5-diamino-3-(difluoromethyl)pyridine)
- 1805601-57-3(4-Amino-3-(trifluoromethyl)picolinonitrile)
- 1211515-30-8(3-Amino-5-(trifluoromethyl)pyridine-2-carbonitrile)
- 1332392-77-4(5-Amino-3-(difluoromethyl)picolinonitrile)
- 1806841-07-5(5-Amino-2-cyano-4-(difluoromethyl)-3-methylpyridine)
- 1805339-53-0(3-Amino-6-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 1402664-67-8(6-Methyl-5-(trifluoromethyl)pyridin-3-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
Purezza:99%
Quantità:25g
Prezzo ($):263.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:951753-87-0)5-异硫氰酰基-3-(三氟甲基)吡啶-2-氰基
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta